Moderate Human MAO-A Inhibitory Activity Compared to a Close Analog
4-Chloro-7-methoxyquinoline-3-carbonitrile exhibits moderate inhibitory activity against recombinant human monoamine oxidase A (MAO-A), with an IC50 value of 28,900 nM [1]. This activity profile is quantifiably distinct from a structurally related quinoline derivative, CHEMBL4214270, which showed weaker MAO-A inhibition with an IC50 of 39,000 nM under similar assay conditions [2]. While not a potent inhibitor, this defined activity level can be advantageous for probing the target or for use as a negative control in assays where high potency is not desired.
| Evidence Dimension | Inhibitory activity against recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 = 28,900 nM |
| Comparator Or Baseline | CHEMBL4214270 (a thiourea-containing quinoline derivative) - IC50 = 39,000 nM |
| Quantified Difference | ~1.35-fold more potent (lower IC50) |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorometry using recombinant human MAO-A |
Why This Matters
This data provides a defined, moderate activity benchmark for the compound against a specific CNS-related target, which is critical for selecting appropriate controls or building targeted libraries.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL86905. Inhibition of recombinant human MAO-A. Retrieved from https://targetmine.mizuguchilab.org/targetmine/report.do?id=170051045. View Source
- [2] BindingDB. BDBM50450826 (CHEMBL4214270). Affinity Data for MAO-A. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826. View Source
